REACTION_CXSMILES
|
[Br:1][CH:2]([C:6]1[C:10]2[CH:11]=[C:12]([Cl:15])[CH:13]=[CH:14][C:9]=2[O:8][N:7]=1)C(O)=O>C1(C)C=CC=CC=1>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]2[O:8][N:7]=[C:6]([CH2:2][Br:1])[C:10]=2[CH:11]=1
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Name
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|
Quantity
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3.39 kg
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Type
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reactant
|
Smiles
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BrC(C(=O)O)C1=NOC2=C1C=C(C=C2)Cl
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Name
|
|
Quantity
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12 L
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Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
96 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled room temperature
|
Type
|
WASH
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Details
|
washed with water (2×4 L), saturated sodium bicarbonate solution (2×4 L) and water (2×4 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
before drying over anhydrous sodium sulfate (1 Kg)
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Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NO2)CBr)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |